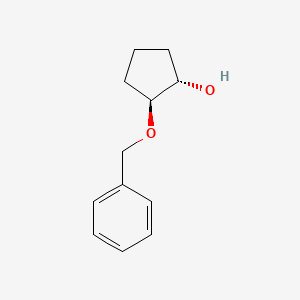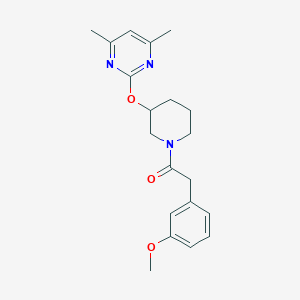
1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-(3-methoxyphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-(3-methoxyphenyl)ethanone is a synthetic organic molecule that appears to be related to a class of compounds with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the structural motifs and synthetic strategies discussed in the papers may offer insights into its synthesis, molecular structure, and potential chemical reactions and properties.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions, typically starting with the formation of a piperidine derivative followed by various functionalization reactions. For example, the synthesis of novel 2-(4-(2,4-dimethoxybenzoyl)phenoxy)-1-(4-(3-(piperidin-4-yl)propyl)piperidin-1-yl)ethanone derivatives involves characterizing the final products by 1H NMR, IR, mass spectral, and elemental analysis . This suggests that similar analytical techniques could be employed to confirm the structure of 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-(3-methoxyphenyl)ethanone.
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be complex, and NMR studies are crucial for understanding their conformation. For instance, a related compound, 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one, was found to exist in a chair conformation with equatorial orientation of all substituents . This information is valuable as it can be inferred that the compound may also exhibit a specific conformation that could be elucidated using NMR spectroscopy.
Chemical Reactions Analysis
The chemical reactivity of piperidine derivatives can be influenced by the substituents attached to the piperidine ring. The presence of electron-withdrawing or electron-donating groups can affect the compound's reactivity in various chemical reactions. For example, compounds with halogen substituents at the para position on the phenyl ring showed excellent in vitro potency against human leukemia cells . This implies that the methoxy and dimethylpyrimidinyl groups in the compound of interest may also confer specific reactivity patterns that could be explored in biological assays.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are typically characterized by their solubility, melting point, and stability. The antiallergy activity of structurally related compounds was evaluated, and some analogues showed potent activity . This suggests that the compound may also possess specific physical and chemical properties that contribute to its biological activity, which could be assessed using similar in vitro assays.
Wissenschaftliche Forschungsanwendungen
Microwave Assisted Synthesis and Antibacterial Activity
Microwave-assisted synthesis techniques have been applied to compounds containing piperidine and pyrimidine moieties for their potential antibacterial activities. For instance, the synthesis of piperidine-containing pyrimidine imines and thiazolidinones under microwave irradiation showed promising antibacterial activities. These compounds were evaluated for their effectiveness against various bacteria, showcasing the potential of microwave-assisted synthesis in accelerating the production of bioactive compounds with significant antibacterial properties (Merugu, Ramesh, & Sreenivasulu, 2010).
Antibacterial Properties of Piperazinyl Oxazolidinones
Another study focused on the antibacterial properties of piperazinyl oxazolidinones containing heteroaromatic rings. These compounds exhibited potent activity against gram-positive pathogens, including methicillin-resistant Staphylococcus aureus. The structural modification of the piperazinyl ring with different heteroaromatic rings significantly influenced their antibacterial efficacy, demonstrating the importance of structural optimization in the development of new antibacterial agents (Tucker et al., 1998).
Novel Synthesis Routes for Piperidine-Related Alkaloids
Research on the synthesis of trans-2,6-disubstituted piperidine-related alkaloids highlights innovative approaches to generating complex structures useful in various scientific applications. A novel synthetic route involving C2-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester as a precursor demonstrates the versatility of synthetic chemistry in accessing structurally complex alkaloids, which could have implications in pharmaceutical research and development (Takahata, Saito, & Ichinose, 2006).
Eigenschaften
IUPAC Name |
1-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-(3-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-14-10-15(2)22-20(21-14)26-18-8-5-9-23(13-18)19(24)12-16-6-4-7-17(11-16)25-3/h4,6-7,10-11,18H,5,8-9,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAOBDDFOAQLSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)CC3=CC(=CC=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-(3-methoxyphenyl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

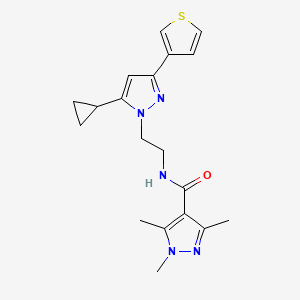
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(p-tolyl)propanamide](/img/structure/B2516891.png)
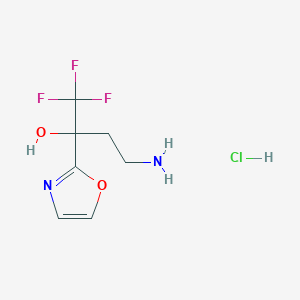
![2,6-dichloro-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2516894.png)
![rac-(1R,2R)-1-{[(tert-butoxy)carbonyl]amino}-2-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/no-structure.png)
![8-(3-(dimethylamino)propyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2516898.png)
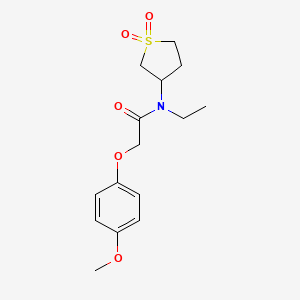
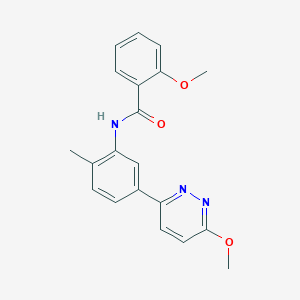

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(2,4-difluorophenyl)-N-methylacetamide](/img/structure/B2516902.png)
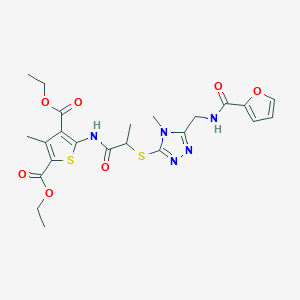
![(1-(4-Chlorophenyl)cyclopentyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2516904.png)
![4-(2,5-Dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2516909.png)
